molecular formula C19H20N4O3 B2617200 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705058-15-6

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2617200
M. Wt: 352.394
InChI Key: TYORMCMSTDELIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Synthesis

Research focuses on designing and synthesizing novel molecules with potential anti-inflammatory activities. For instance, compounds structurally related to the query, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been synthesized targeting novel molecules as potential anti-inflammatory agents, suggesting a methodological approach that could be relevant (Moloney, 2001).

Cancer Research and Histone Deacetylase Inhibition

Another area of application involves the discovery of small molecule inhibitors for cancer research, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor showing significant antitumor activity. This highlights the potential of structurally complex compounds in therapeutic development for cancer (Zhou et al., 2008).

Analytical and Quality Control Applications

Compounds with similar structural motifs are used in analytical chemistry for the separation and quality control of pharmaceuticals, as seen in the development of nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances, indicating the relevance of such compounds in pharmaceutical analysis (Ye et al., 2012).

Luminescent Materials

Compounds exhibiting aggregation-enhanced emission (AEE) properties, such as pyridyl substituted benzamides, demonstrate the application of complex organic molecules in the development of luminescent materials for potential use in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).

Rho Kinase Inhibition for Cardiovascular Diseases

Novel inhibitors based on the structure of complex carboxamides, such as N-(1H-indazol-5-yl)-1-(4-methylbenzyl) pyrrolidine-3-carboxamide, have been explored for their activity against Rho kinase, suggesting potential applications in treating cardiovascular diseases (Yao et al., 2018).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22-10-5-7-14(18(22)25)17(24)20-12-13-6-4-11-23(13)19-21-15-8-2-3-9-16(15)26-19/h2-3,5,7-10,13H,4,6,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYORMCMSTDELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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